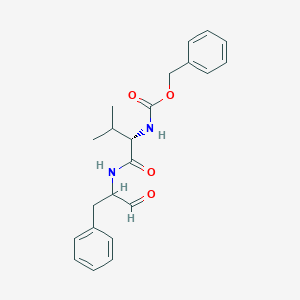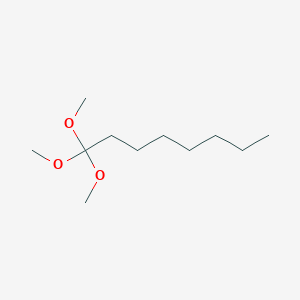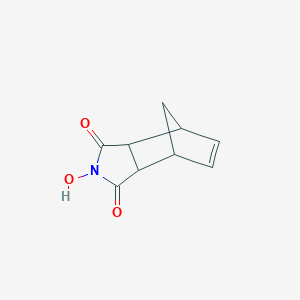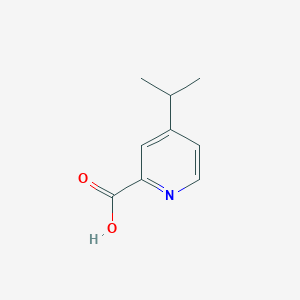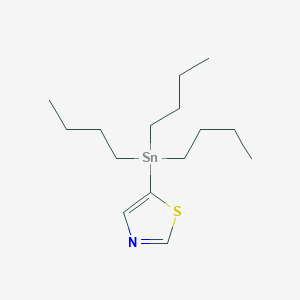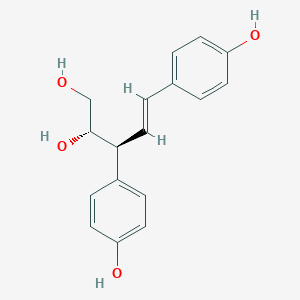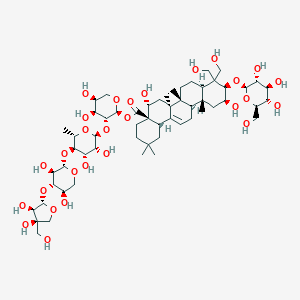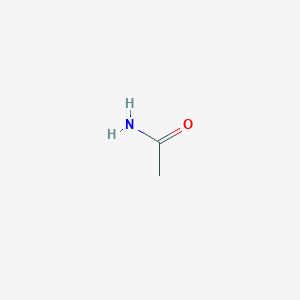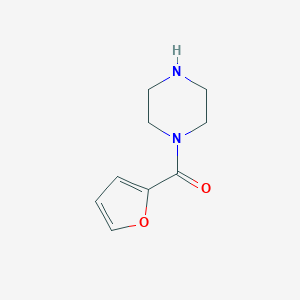
Cyclooctanone
Vue d'ensemble
Description
Cyclooctanone is an organic compound classified as a cyclic ketone, with the molecular formula C8H14O. It is an eight-membered cyclic ketone, making it a member of the class of compounds known as cycloalkanones. This compound is a clear, colorless to slightly yellow liquid with a strong, minty odor. It is less dense than water and slightly soluble in water, but its solubility improves in organic solvents such as alcohol and ether .
Applications De Recherche Scientifique
Cyclooctanone has a broad range of applications across several scientific fields:
Medicine: Its role in the synthesis of 14-membered lactones has implications in medicinal chemistry.
Industry: Due to its distinctive minty aroma, this compound is used in the flavoring and fragrance industry.
Mécanisme D'action
Target of Action
Cyclooctanone is an organic compound with the formula (CH2)7CO . It is primarily used in the synthesis of polymers and high-performance plastics . Its use in drug chemistry is almost nonexistent, with only two known exceptions: blonanserin and iprindole
Mode of Action
It can be prepared by jones oxidation of cyclooctanol and can also be produced by a ketonization reaction starting with azelaic acid . These reactions suggest that this compound may interact with its targets through oxidation and ketonization processes.
Biochemical Pathways
A novel whole cell cascade for double oxidation of cyclooctane to this compound has been developed . This one-pot oxidation cascade requires only a minimum of reaction components: resting E. coli cells in aqueous buffered medium (as a catalyst), the target substrate, and oxygen as an environmentally friendly oxidant . The system represents the most efficient route with a TTN of up to 24363, being a promising process in terms of sustainability .
Result of Action
The conversion of cyclooctane was catalyzed with high efficiency (50% yield) and excellent selectivity (>94%) to this compound . This suggests that the action of this compound could result in significant changes at the molecular and cellular levels, particularly in the context of synthetic reactions.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the oxidation cascade that converts cyclooctane to this compound requires an aqueous buffered medium and oxygen . Therefore, factors such as pH, temperature, and oxygen availability could potentially influence the action of this compound.
Analyse Biochimique
Biochemical Properties
Cyclooctanone has been shown to undergo double oxidation in a whole cell biocatalyst system, involving resting E. coli cells in an aqueous buffered medium . This process involves the interaction of this compound with various enzymes and proteins, including alcohol dehydrogenases from Lactobacillus brevis and Rhodococcus erythropolis, and monooxygenase P450 BM3 .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in biochemical reactions. As a substrate in the oxidation cascade, this compound can influence cell function by participating in metabolic reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by enzymes in the cell. The compound is converted with high efficiency and selectivity to this compound, a process that involves binding interactions with enzymes and changes in gene expression .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those involving oxidation reactions. It interacts with various enzymes, including alcohol dehydrogenases and monooxygenase P450 BM3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing cyclooctanone is through the oxidation of cyclooctanol. In this process, cyclooctanol is oxidized using a suitable oxidizing agent, such as potassium permanganate or chromium trioxide, yielding this compound . Another method involves the use of samarium (II) iodide-mediated intramolecular aldol cyclization of ω-oxiranyl keto octanal .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of cyclooctanol using chromium trioxide in an acetone solution. The reaction mixture is cooled to about 20°C, and the oxidizing reagent is added slowly to maintain the temperature below 35°C. The reaction is monitored until the characteristic orange color of the reagent persists for about 20 minutes .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclooctanone, as a ketone, undergoes a variety of reactions, including oxidation, reduction, and nucleophilic addition reactions. Being a cyclic ketone, it also exhibits unique reactivity compared to its acyclic counterparts .
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to cyclooctanol using reducing agents such as lithium aluminum hydride.
Nucleophilic Addition: this compound can undergo nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.
Major Products Formed:
Oxidation: Cyclooctanoic acid
Reduction: Cyclooctanol
Nucleophilic Addition: Tertiary alcohols
Comparaison Avec Des Composés Similaires
Cyclooctanone is unique among cyclic ketones due to its eight-membered ring structure, which imparts distinct physical and chemical properties. Similar compounds include:
Cyclohexanone: A six-membered cyclic ketone with different reactivity and physical properties.
Cycloheptanone: A seven-membered cyclic ketone, which also exhibits different reactivity compared to this compound.
Cyclododecanone: A twelve-membered cyclic ketone, which has less strain compared to this compound but similar intramolecular interactions.
This compound’s unique eight-membered ring structure results in specific conformational preferences driven by minimization of repulsive non-bonded transannular interactions .
Propriétés
IUPAC Name |
cyclooctanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRFCWANHMSDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060114 | |
| Record name | Cyclooctanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-49-8 | |
| Record name | Cyclooctanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOOCTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclooctanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclooctanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooctanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOOCTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4GO9P8SUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclooctanone?
A1: The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol.
Q2: What are the characteristic spectroscopic features of this compound?
A2: this compound can be characterized using various spectroscopic techniques. Its infrared (IR) spectrum shows a characteristic strong carbonyl stretching band around 1700 cm-1. [] Additionally, its 13C NMR spectrum at low temperatures reveals distinct signals for all eight carbons, indicating a stable conformation. [, ]
Q3: What is known about the conformational preferences of this compound?
A3: this compound primarily exists in a boat-chair conformation, as evidenced by spectroscopic studies and quantum-chemical calculations. [, , , ] This preference is driven by the minimization of repulsive transannular interactions within the eight-membered ring. Two boat-chair conformers and one twisted boat-chair configuration have been identified. []
Q4: What is a plastic phase, and how does it relate to this compound?
A4: A plastic phase, also known as an orientationally disordered crystal phase, is a state of matter characterized by long-range positional order but significant rotational disorder of molecules within the crystal lattice. This compound exhibits a phase transition from a liquid to a plastic phase. [] Dielectric studies indicate liquid-like molecular dynamics and similar intermolecular interactions in both the liquid and plastic phases. []
Q5: How does deuterium substitution affect the 13C NMR spectrum of this compound?
A5: Deuterium substitution in this compound leads to isotope shifts and 13C-2H couplings in the 13C NMR spectrum. These effects are valuable for assigning signals and determining the deuteration site. For instance, in monodeuterated cyclooctanones, the deuterium label was identified to be in position 5. [, ]
Q6: What are some common reactions this compound undergoes?
A6: this compound readily participates in various organic reactions typical of ketones. Some examples include:
- Aldol Condensation: this compound reacts with aldehydes, such as benzaldehyde derivatives, in the presence of catalysts like Pd(Ni,Ce) to yield α,β-unsaturated ketones. [, , ]
- Claisen-Schmidt Condensation: Reaction with furan-2-carboxaldehyde produces a bischalcone, which serves as a versatile intermediate for synthesizing various cyclooctane-fused heterocycles. []
- Michael Addition: this compound acts as a nucleophile in organocatalytic Michael reactions with nitrodienes and nitroolefins, catalyzed by chiral amines. This reaction provides access to enantioenriched cycloalkano[b] fused pyrrolidines. []
- Oxidation: Oxidation of this compound using reagents like lead tetraacetate or silver oxide/bromine generates cyclooctanones with specific deuterium labeling patterns. []
Q7: How does the ring size of cyclic ketones affect their reactivity towards Schiff base formation with diaminoalkanes?
A7: The product distribution in the Schiff base reaction of 2-acetylcycloalkanones with diaminoalkanes is significantly influenced by the ring size. For example, 2-acetylcyclohexanone primarily yields the product resulting from the attack of both amino groups at the ring carbonyls. In contrast, 2-acetylcyclopentanone forms a mixture of products, with the major product involving attack at the acetyl groups. []
Q8: Can this compound form geminal diols in the gas phase, and what are the implications?
A8: Yes, this compound has been observed to form geminal diols upon interaction with water in the gas phase. [] This finding, supported by rotational spectroscopy studies, has significant implications for atmospheric chemistry, as it suggests a new pathway for secondary organic aerosol formation. []
Q9: How is this compound used in the synthesis of larger ring systems?
A9: this compound serves as a starting material for synthesizing larger ring systems, such as 14-membered lactones. [] One approach involves converting this compound to 3-(1-nitro-2-oxocyclooctyl)propanal, followed by allylation, lactonization, and translactonization. []
Q10: What is the role of this compound in the synthesis of Taxol analogs?
A10: this compound derivatives are valuable intermediates in the synthesis of Taxol analogs. For example, a polyoxy eight-membered ring compound containing a bis-aldol skeleton, a key synthetic intermediate of 19-hydroxypaclitaxel, can be prepared from an ω-oxiranyl keto octanal through a samarium(II) iodide-mediated intramolecular aldol cyclization. [] Additionally, constructing the AB-ring system of the taxane framework can be achieved via an A-ring annulation strategy using this compound derivatives. []
Q11: Can this compound be used in catalytic applications?
A11: While this compound itself is not typically used as a catalyst, its derivatives, particularly transition metal complexes incorporating this compound moieties, could potentially exhibit catalytic activity. Further research is needed to explore this avenue.
Q12: Have computational methods been used to study this compound?
A12: Yes, computational chemistry plays a crucial role in understanding this compound. Molecular mechanics calculations, combined with spectroscopic data, help model the conformational energy surface and determine the lowest energy conformations. [] Additionally, iterative force-field calculations provide insights into the conformations and interconversion pathways of this compound. []
Q13: What are the limitations of computational methods in studying this compound?
A13: While valuable, computational methods have limitations. Accuracy depends on the chosen level of theory and the quality of the force field. Accurately modeling complex systems, such as those involving multiple this compound molecules or interactions with solvents, can be computationally demanding.
Q14: Are there known structure-activity relationships for this compound derivatives with biological activity?
A14: Research on this compound derivatives has identified some structure-activity relationships, particularly regarding their hypocholesterolemic and antifertility activities. [, , ] For instance, in a series of aliphatic analogs of 2,8-dibenzylthis compound, the position of the carbonyl group in the chain significantly influences hypocholesterolemic activity, with the 2-position showing the most promise. []
Q15: What are the challenges in developing this compound derivatives as drug candidates?
A15: Developing this compound derivatives into viable drug candidates faces several challenges, including:
Q16: Have thiourea inclusion compounds with this compound been studied?
A16: Yes, the thiourea inclusion compound with this compound (TCO8) has been investigated using techniques like variable temperature single-crystal X-ray diffraction and solid-state NMR. [] These studies revealed a single phase change at high temperatures and provided insights into the structural properties of the inclusion complex. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
